

# An In-depth Technical Guide to (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

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## Compound of Interest

**Compound Name:** (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

**Cat. No.:** B109103

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This technical guide provides a comprehensive overview of **(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide**, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, and its critical role as a key intermediate in the synthesis of pharmaceuticals.

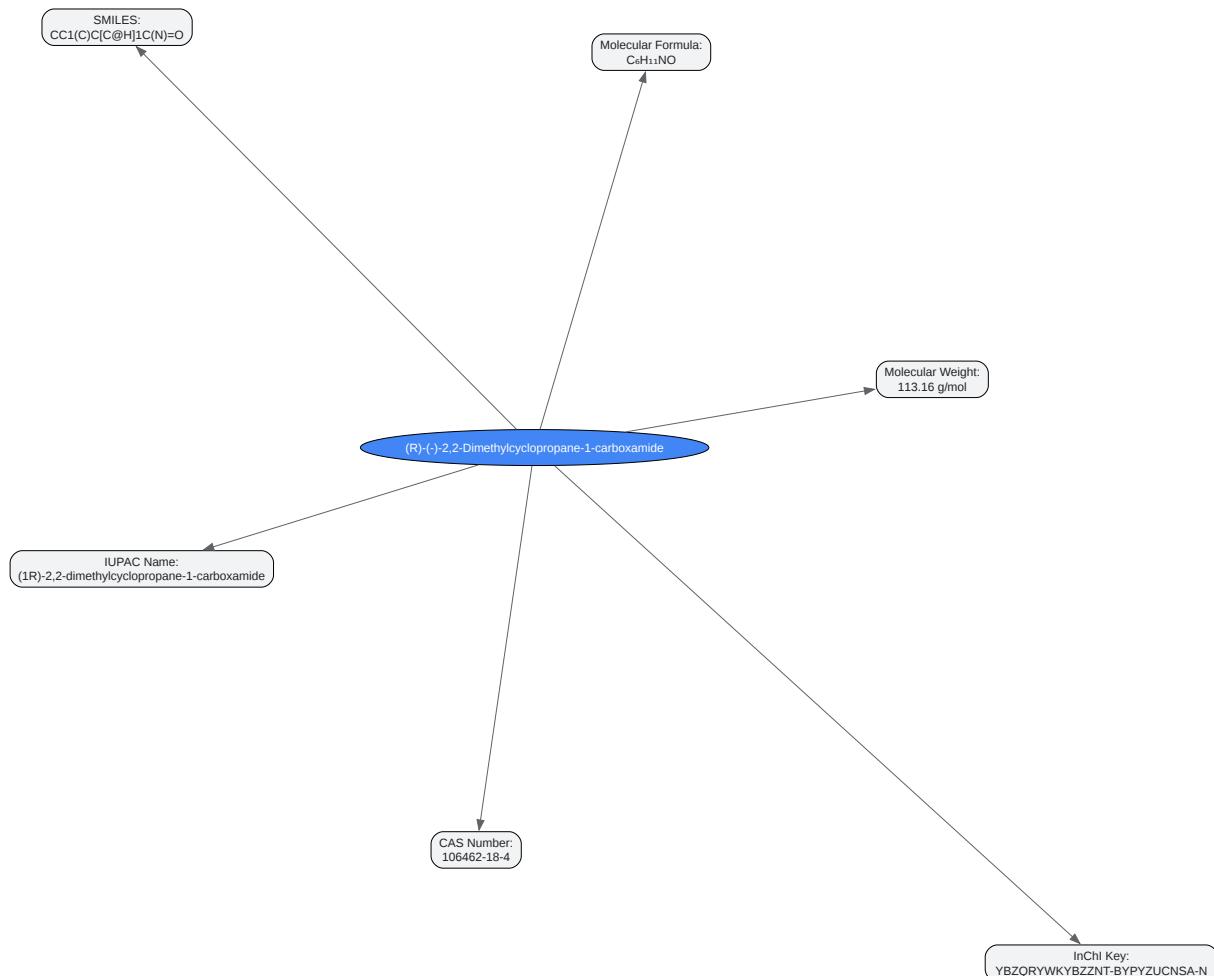
## Chemical Identity and Structure

**(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide** is a cyclopropane derivative characterized by a carboxamide group and two methyl groups attached to the same carbon atom of the cyclopropane ring. The "(R)-(-)" designation specifies the stereochemistry at the chiral center (the carbon atom bonded to the carboxamide group) and its levorotatory optical activity.

Below is a summary of its key chemical identifiers.

Identifier	Value
IUPAC Name	(1R)-2,2-dimethylcyclopropane-1-carboxamide
CAS Number	106462-18-4 <a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO <a href="#">[1]</a>
Molecular Weight	113.16 g/mol <a href="#">[1]</a>
SMILES String	CC1(C)C[C@H]1C(N)=O <a href="#">[1]</a>
InChI Key	YBZQRYWKYBZZNT-BYPYZUCNSA-N <a href="#">[1]</a>

A visual representation of the molecule's connectivity and key identifiers is provided in the diagram below.



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Caption: Chemical identifiers for **(R)-(-)-2,2-dimethylcyclopropane-1-carboxamide**.

## Physicochemical Properties

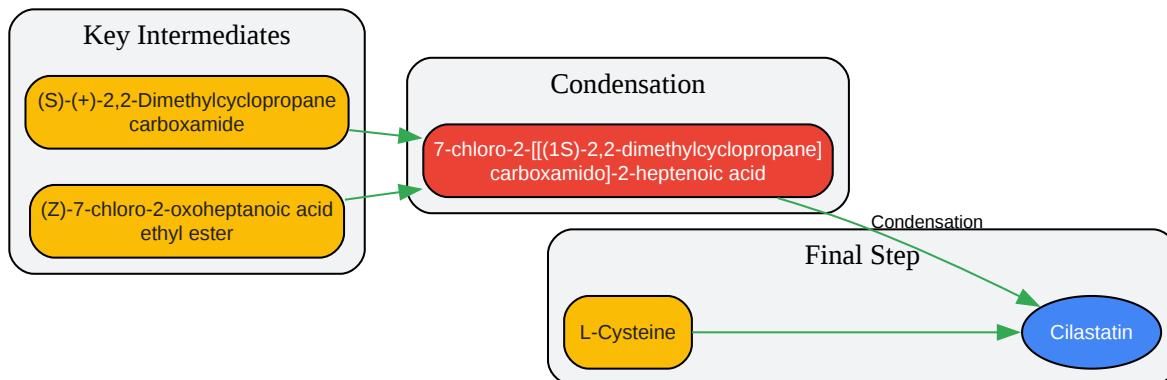
The known physical and chemical properties of **(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide** are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
Physical Form	Solid	<a href="#">[1]</a>
Melting Point	135-139 °C	<a href="#">[1]</a>
Assay	97%	<a href="#">[1]</a>
Storage Temperature	Room Temperature, sealed in dry conditions	

## Role in Drug Development: Synthesis of Cilastatin

**(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide** is a vital chiral intermediate in the synthesis of Cilastatin. Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem to prevent its degradation in the kidneys, thereby prolonging its antibacterial activity.<sup>[2]</sup> The enantiomeric purity of the cyclopropane derivative is critical for the efficacy and safety of the final drug product.

The general synthetic pathway for Cilastatin, highlighting the incorporation of the **(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide** moiety, is illustrated below.



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Caption: Simplified synthetic pathway of Cilastatin.

Cilastatin functions by inhibiting the enzyme dehydropeptidase I, which is located in the brush border of the renal tubules.<sup>[2]</sup> This inhibition prevents the metabolism of imipenem, ensuring its therapeutic concentration in the body.

## Experimental Protocols

Detailed experimental protocols for the synthesis of **(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide** are not readily available in open-access literature. However, a general method for the preparation of the racemic mixture and its subsequent resolution can be adapted from patent literature. The synthesis typically involves the amidation of the corresponding carboxylic acid.

### General Synthesis of 2,2-Dimethylcyclopropane Carboxamide:

A common route involves the conversion of 2,2-dimethylcyclopropane carboxylic acid to its acid chloride, followed by amination.<sup>[3]</sup>

- **Acyl Chloride Formation:** 2,2-dimethylcyclopropane carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride, often in an inert solvent like dichloromethane or toluene with a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out at room temperature or with gentle heating.

- Amidation: The resulting 2,2-dimethylcyclopropane carbonyl chloride is then reacted with ammonia (aqueous or gaseous) to form the carboxamide. This reaction is usually performed at low temperatures to control its exothermicity.

Chiral Resolution:

The resolution of the racemic 2,2-dimethylcyclopropane carboxamide or its precursor carboxylic acid can be achieved using chiral resolving agents, such as a chiral amine or alcohol, to form diastereomeric salts or esters that can be separated by crystallization.

## Spectroscopic Data

While full, interpreted spectra are not publicly available without subscription, key spectroscopic data for the related (S)-enantiomer can be found in databases such as PubChem, which are expected to be very similar for the (R)-enantiomer, with the exception of the sign of optical rotation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity
<b><sup>1</sup>H NMR</b>		
-CH (cyclopropyl)	~1.0-1.5	Multiplet
-CH <sub>2</sub> (cyclopropyl)	~0.5-1.0	Multiplet
-CH <sub>3</sub> (gem-dimethyl)	~1.1 and ~1.2	Singlets
-NH <sub>2</sub> (amide)	~5.5-7.5	Broad Singlet
<b><sup>13</sup>C NMR</b>		
C=O (amide)	~175-180	
C (quaternary)	~20-25	
CH (cyclopropyl)	~25-30	
CH <sub>2</sub> (cyclopropyl)	~15-20	
CH <sub>3</sub> (gem-dimethyl)	~20-25 and ~28-33	

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

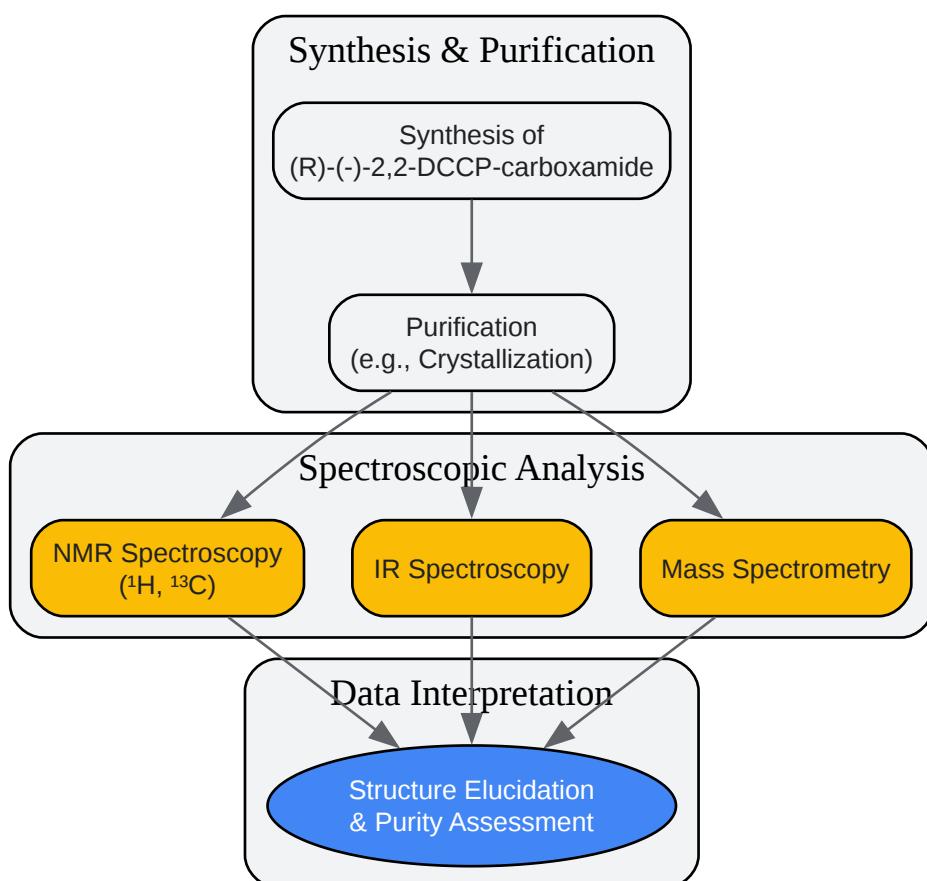
Infrared (IR) Spectroscopy:

Wavenumber (cm <sup>-1</sup> )	Functional Group
3400-3100	N-H stretch (amide)
3080-3000	C-H stretch (cyclopropyl)
2960-2850	C-H stretch (alkyl)
~1680	C=O stretch (amide I)
~1620	N-H bend (amide II)

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ( $M^+$ ) at  $m/z = 113$ , corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the amide group and cleavage of the cyclopropane ring.

The general workflow for obtaining such spectroscopic data is outlined below.



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Caption: General workflow for synthesis and analysis.

## Conclusion

**(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide** is a fundamentally important chiral building block in modern pharmaceutical synthesis. Its well-defined structure and stereochemistry are essential for the production of complex and life-saving drugs like Cilastatin. This guide provides a foundational understanding of its chemical and physical properties, and while detailed experimental data remains somewhat proprietary, the information presented here should serve

as a valuable resource for researchers and professionals in the field of drug discovery and development.

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## References

- 1. (R)-(-)-2,2-二甲基环丙烷-1-羧酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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